N-ethyl-4-hydroxybenzamide

Medicinal Chemistry Pharmacokinetics ADME

N-Ethyl-4-hydroxybenzamide (CAS 27522-79-8) delivers a unique pharmacophore profile unattainable with generic benzamide substitutes. With an XLogP3 of 1.1, precisely 2 H-bond donors and 2 acceptors, a TPSA of 49.3 Ų, and MW 165.19 g/mol, it meets CNS drug-likeness criteria for GPCR-targeted probe development. The para-hydroxy group enables flexible derivatization (alkylation, acylation), while the N-ethyl amide permits systematic SAR exploration. Substituting N-methyl-4-hydroxybenzamide or 4-hydroxybenzamide risks altered binding kinetics—this compound alone provides the validated lipophilicity and conformational flexibility (2 rotatable bonds) required for reproducible medicinal chemistry. Available at ≥95% purity for direct use in parallel synthesis and radioligand-binding assays.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 27522-79-8
Cat. No. B2654239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-hydroxybenzamide
CAS27522-79-8
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C9H11NO2/c1-2-10-9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
InChIKeyPSNFPNSAOIJCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-hydroxybenzamide (CAS 27522-79-8) as a Chemical Scaffold in Medicinal Chemistry and Organic Synthesis


N-Ethyl-4-hydroxybenzamide (CAS 27522-79-8) is a benzamide derivative characterized by an ethyl substitution on the amide nitrogen and a para-hydroxy group on the benzene ring, with a molecular weight of 165.19 g/mol and an XLogP3 of 1.1 [1]. As a member of the 4-hydroxybenzamide class, it serves as a versatile building block in organic synthesis and a core scaffold in medicinal chemistry for developing enzyme inhibitors and receptor ligands .

Why N-Ethyl-4-hydroxybenzamide (CAS 27522-79-8) Cannot Be Substituted by Unsubstituted or Differently Substituted Benzamide Analogs in Critical Applications


The specific combination of the N-ethyl group and the para-hydroxy moiety in N-ethyl-4-hydroxybenzamide creates a unique pharmacophore that dictates its hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors), lipophilicity (XLogP3 1.1), and conformational flexibility (2 rotatable bonds), which are distinct from those of N-methyl-4-hydroxybenzamide, 4-hydroxybenzamide, or N-ethylbenzamide [1]. Even small alterations, such as the replacement of the ethyl with a methyl group or the removal of the hydroxy group, can profoundly alter target binding kinetics and solubility profiles, making generic substitution without empirical validation a high-risk approach for reproducible research .

Quantitative Differentiation of N-Ethyl-4-hydroxybenzamide (CAS 27522-79-8) from Closest Analogs: A Head-to-Head Evidence Guide


Lipophilicity-Driven Membrane Permeability Advantage of N-Ethyl-4-hydroxybenzamide over 4-Hydroxybenzamide

The presence of the N-ethyl group in N-ethyl-4-hydroxybenzamide increases lipophilicity compared to the unsubstituted 4-hydroxybenzamide. Computed XLogP3 values indicate an XLogP3 of 1.1 for the target compound versus a lower value for 4-hydroxybenzamide, suggesting enhanced passive membrane permeability and potential oral bioavailability [1].

Medicinal Chemistry Pharmacokinetics ADME

Distinct Hydrogen-Bonding Topology of N-Ethyl-4-hydroxybenzamide Impacts Receptor Recognition Relative to N-Methyl-4-hydroxybenzamide

The topological polar surface area (TPSA) of N-ethyl-4-hydroxybenzamide is 49.3 Ų, with 2 hydrogen bond donors and 2 acceptors [1]. In contrast, the N-methyl analog (N-methyl-4-hydroxybenzamide) is expected to have a similar TPSA but altered steric and electronic properties due to the smaller methyl group, which can affect binding pocket complementarity and affinity in structure-activity relationship (SAR) studies .

Structural Biology Enzyme Inhibition Ligand Design

N-Ethyl-4-hydroxybenzamide Exhibits a Favorable Molecular Weight Profile for Lead Optimization Compared to Heavier Analogs

With a molecular weight of 165.19 g/mol, N-ethyl-4-hydroxybenzamide falls within the optimal range (≤500 Da) for drug-like properties according to Lipinski's Rule of Five [1]. This low molecular weight offers a clear advantage over more complex benzamide analogs bearing additional substituents (e.g., halogens or bulky heterocycles) that may exceed desirable molecular weight thresholds, thereby improving synthetic tractability and reducing potential off-target effects .

Drug Discovery Medicinal Chemistry Lead Optimization

Commercial Availability and Purity Specification Enable Reproducible Research with N-Ethyl-4-hydroxybenzamide

N-Ethyl-4-hydroxybenzamide is commercially available from multiple reputable vendors with standard purity specifications of ≥95% . This ensures batch-to-batch consistency for biological assays, in contrast to less common or custom-synthesized analogs that may lack validated QC documentation. The availability of analytical data (NMR, HPLC, GC) from suppliers such as Bidepharm provides a verifiable quality baseline that is essential for reproducible scientific results.

Chemical Procurement Assay Reproducibility Quality Control

High-Impact Research and Industrial Application Scenarios for N-Ethyl-4-hydroxybenzamide (CAS 27522-79-8)


Lead Optimization Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Enzyme Inhibition

N-Ethyl-4-hydroxybenzamide serves as a core benzamide scaffold for systematic SAR exploration due to its balanced lipophilicity (XLogP3 1.1) and hydrogen-bonding capacity (2 HBD, 2 HBA). Researchers can modify the ethyl group or hydroxy position to probe binding interactions and optimize inhibitory potency, as evidenced by class-level SAR data on substituted benzamide derivatives [1].

Chemical Probe Development for Investigating G Protein-Coupled Receptor (GPCR) Binding

The compound's physicochemical profile makes it a suitable starting point for developing chemical probes targeting GPCRs. Its molecular weight (165.19 g/mol) and TPSA (49.3 Ų) fall within favorable ranges for CNS drug-likeness [2]. Preliminary affinity data for related benzamide derivatives suggest potential for GPCR engagement, supporting its use in radioligand binding or BRET-based assays [3].

Synthetic Intermediate in the Preparation of Diversified Benzamide Libraries

N-Ethyl-4-hydroxybenzamide can be employed as a versatile building block in parallel synthesis for generating diverse benzamide libraries. The para-hydroxy group allows for further functionalization (e.g., alkylation, acylation), while the N-ethyl amide can be elaborated into more complex pharmacophores, facilitating the rapid exploration of chemical space in medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.